3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile
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Overview
Description
3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile is a chemical compound with the molecular formula C4H3ClN4S. It is a member of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-hydrazinylisothiazole-4-carbonitrile typically involves the reaction of 3-chloro-4-isothiazolecarbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 3-chloro-5-hydrazinylisothiazole-4-carbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isothiazoles with various functional groups.
Scientific Research Applications
3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-5-hydrazinylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-isothiazolecarbonitrile
- 3-Chloro-5-methylisothiazole-4-carbonitrile
- 3-Chloro-5-phenylisothiazole-4-carbonitrile
Uniqueness
3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of hydrazine derivatives and its potential biological activities .
Properties
Molecular Formula |
C4H3ClN4S |
---|---|
Molecular Weight |
174.61 g/mol |
IUPAC Name |
3-chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C4H3ClN4S/c5-3-2(1-6)4(8-7)10-9-3/h8H,7H2 |
InChI Key |
OVJXTQYKUANUNQ-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(SN=C1Cl)NN |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)NN |
solubility |
13.5 [ug/mL] |
Origin of Product |
United States |
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